Mtb-cyt-bd oxidase-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

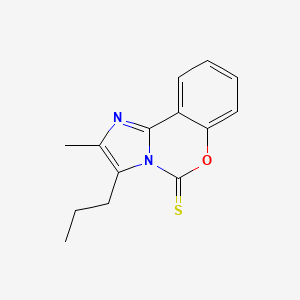

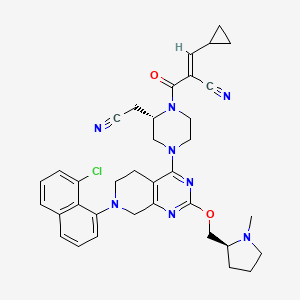

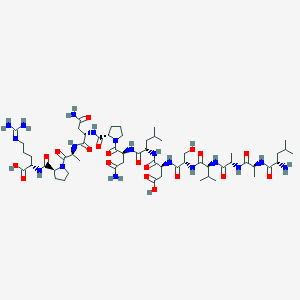

Mtb-cyt-bd oxidase-IN-4 is a chemical compound known for its inhibitory effects on the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis. This enzyme is a crucial component of the oxidative phosphorylation pathway in Mycobacterium tuberculosis, playing a vital role in maintaining the functionality of the metabolic pathway under stressful conditions. The inhibition of cytochrome bd oxidase has been identified as a potential target for anti-tubercular drug development due to its absence in eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mtb-cyt-bd oxidase-IN-4 involves the preparation of N-phenethyl-quinazolin-4-yl-amines. The synthetic route typically includes the following steps:

Formation of Quinazoline Core: The quinazoline core is synthesized through the cyclization of anthranilic acid derivatives with formamide.

Substitution Reactions: The quinazoline core undergoes substitution reactions with phenethylamine derivatives to form N-phenethyl-quinazolin-4-yl-amines.

Final Product Formation: The final product, this compound, is obtained through purification and crystallization processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as chromatography and recrystallization, are employed to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Mtb-cyt-bd oxidase-IN-4 primarily undergoes the following types of reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with varying functional groups .

Scientific Research Applications

Mtb-cyt-bd oxidase-IN-4 has several scientific research applications, including:

Chemistry: The compound is used in the study of oxidative phosphorylation pathways and the development of inhibitors targeting cytochrome bd oxidase.

Biology: It is employed in research on Mycobacterium tuberculosis to understand the role of cytochrome bd oxidase in bacterial metabolism and survival under stress conditions.

Medicine: this compound is a potential candidate for anti-tubercular drug development, offering a novel mechanism of action against Mycobacterium tuberculosis.

Mechanism of Action

Mtb-cyt-bd oxidase-IN-4 exerts its effects by inhibiting the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis. This inhibition disrupts the oxidative phosphorylation pathway, leading to a decrease in ATP production and energy metabolism. The compound specifically targets the quinol oxidation site within the enzyme, preventing the transfer of electrons and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Aurachin D: A naturally derived inhibitor of cytochrome bd oxidase with similar inhibitory effects.

N-Phenethyl-Quinazolin-4-yl-Amines: A class of compounds structurally related to Mtb-cyt-bd oxidase-IN-4, with varying degrees of inhibitory activity.

Uniqueness

This compound stands out due to its high potency and specificity in inhibiting cytochrome bd oxidase. Its unique structure allows for effective binding to the enzyme’s active site, making it a promising candidate for anti-tubercular drug development .

Properties

Molecular Formula |

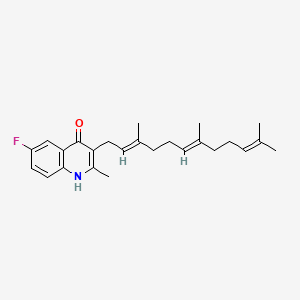

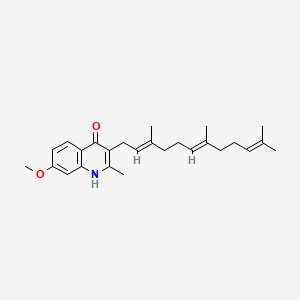

C25H32FNO |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

6-fluoro-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C25H32FNO/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-14-22-20(5)27-24-15-13-21(26)16-23(24)25(22)28/h8,10,12-13,15-16H,6-7,9,11,14H2,1-5H3,(H,27,28)/b18-10+,19-12+ |

InChI Key |

GIQUYDLLRGLTHX-UBIAKTOFSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)